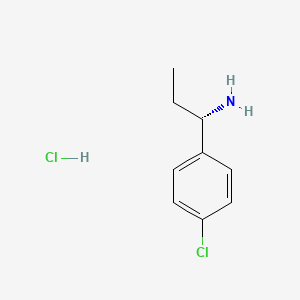
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
Descripción general
Descripción
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Remediation and Water Treatment
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is structurally related to a class of compounds known as chlorophenols, which have been studied extensively for their environmental impact and remediation methods. Chlorophenols are known precursors to dioxins in chemical processes, including waste incineration, and have been studied for their behavior in municipal solid waste incineration and air pollution control devices. The research highlights the correlation between chlorophenol concentrations and other pollutants, proposing pathways for their formation and degradation, which could be relevant to understanding and mitigating the environmental impact of related compounds like this compound (Peng et al., 2016).
Another study discusses the use of zero valent iron and iron-based bimetallic systems for dechlorinating chlorophenols, highlighting the efficiency of these systems in removing such compounds from the environment. This research can provide insights into potential remediation strategies for related chlorinated compounds, including this compound, by exploring the mechanisms and effectiveness of these dechlorination processes (Gunawardana et al., 2011).
Advanced Material Synthesis
Research on the synthesis and structural properties of novel compounds derived from reactions involving chlorinated precursors, such as chloral and substituted anilines, can shed light on the versatility and reactivity of chlorophenyl-based compounds. These studies contribute to the understanding of how chlorophenyl groups, similar to those in this compound, can be involved in the formation of a wide range of chemical structures, potentially leading to new materials with varied applications (Issac & Tierney, 1996).
Pollution and Toxicity Studies
The environmental and health impacts of chlorophenol compounds, including their toxicity and mechanisms of degradation, are critical areas of study that relate to the broader class of chlorinated organic compounds. Understanding the toxic effects, persistence, bioaccumulation potential, and degradation pathways of chlorophenols can inform risk assessments and safety measures for related compounds like this compound. Such research underscores the importance of monitoring and mitigating the environmental presence of chlorophenyl compounds to protect human health and ecosystems (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



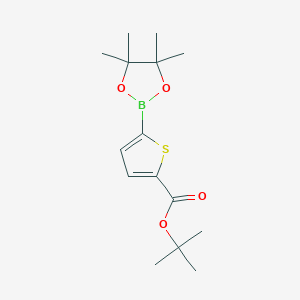

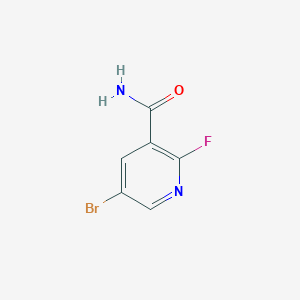

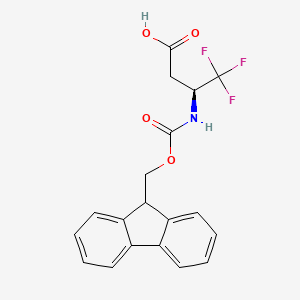
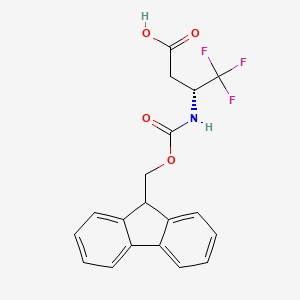



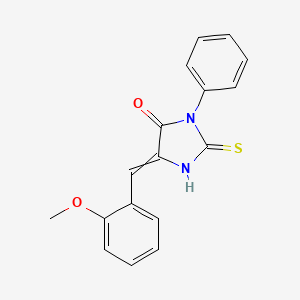
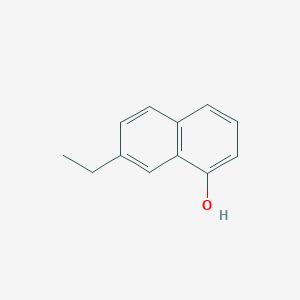
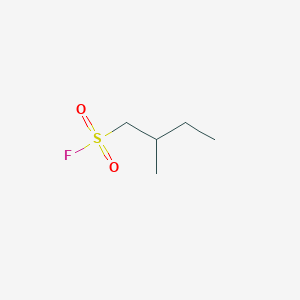
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)
